

A Technical Guide to Cerous Oxalate (Cerium(III) Oxalate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium oxalate

Cat. No.: B089700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerous oxalate, or cerium(III) oxalate, is an inorganic compound of the rare earth element cerium and oxalic acid. It is a white or slightly colored crystalline solid that exists most commonly as a hydrate, typically the nonahydrate or decahydrate.^{[1][2]} While it has historical use as an antiemetic agent in pharmaceuticals, its primary modern application is as a key precursor in the synthesis of high-purity cerium(IV) oxide (ceria, CeO₂).^{[3][4][5]} Ceria is a technologically significant material with wide-ranging applications in catalysis, solid oxide fuel cells, UV-blocking agents, and chemical-mechanical polishing.^{[5][6]} This guide provides a detailed overview of the chemical and physical properties of cerous oxalate, experimental protocols for its synthesis and analysis, and its key applications.

Chemical Identity and Formula

Cerous oxalate is the cerium(III) salt of oxalic acid. The anhydrous form is represented by the formula Ce₂(C₂O₄)₃, but it is more frequently encountered in its hydrated state.

Identifier	Value
IUPAC Name	Cerium(III) oxalate
Synonyms	Cerous oxalate, Dicerium trioxalate[7][8]
CAS Number	139-42-4 (anhydrous)[3][8][9]
15750-47-7 (hydrate)[10][11]	
Chemical Formula	Anhydrous: $C_6Ce_2O_{12}$ or $Ce_2(C_2O_4)_3$ [3][9][12]
Hydrate: $Ce_2(C_2O_4)_3 \cdot xH_2O$ (commonly $x=9$ or 10)[2][10]	

Physicochemical and Thermal Properties

Cerous oxalate is a white, off-white, or slightly pink, odorless powder.[13] Its properties are dominated by its extremely low solubility in water and its well-defined thermal decomposition pathway to cerium oxide.

Physical and Chemical Properties

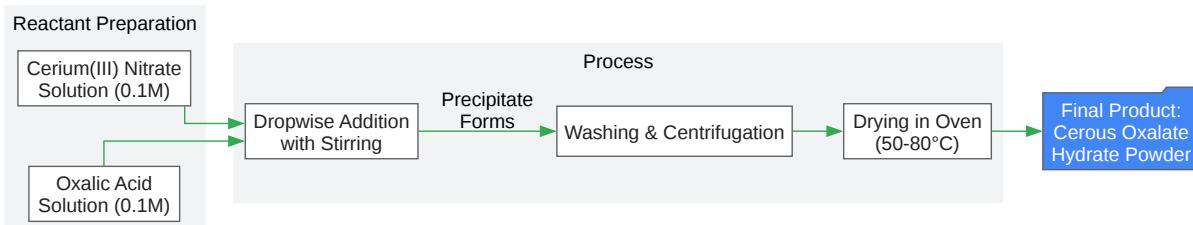
The quantitative properties of cerous oxalate are summarized in the table below. Its insolubility in water is a key feature, facilitating its separation via precipitation.[14] It is, however, soluble in strong mineral acids.[13][15]

Property	Value
Molar Mass	544.29 g/mol (anhydrous) [3] [8] [9] [16]
~706.43 g/mol (nonahydrate)	
Appearance	White to pinkish crystalline powder [9] [13]
Water Solubility	2.28 mg/L (at 20°C) [8]
Generally described as slightly soluble or insoluble [3] [14]	
Solubility in other solvents	Soluble in hot sulfuric and hydrochloric acids [9] [13] [15]
Insoluble in oxalic acid, alkali, ether, and alcohol [13] [15]	
Flash Point	188.8 °C [3] [8]

Thermal Decomposition

The thermal decomposition of hydrated cerous oxalate is a multi-step process that is extensively studied using thermogravimetric analysis (TGA).[\[5\]](#) The process involves an initial endothermic step for the removal of water of hydration, followed by an exothermic decomposition of the anhydrous oxalate to form cerium(IV) oxide.[\[1\]](#)

Decomposition Stage	Description	Temperature / Energy
Stage 1: Dehydration	Endothermic removal of ~10 moles of water (H ₂ O). [1]	Activation Energy: ~43-78 kJ/mol [1] [5] [6]
Stage 2: Decomposition	Exothermic decomposition of anhydrous oxalate to CeO ₂ . [1]	Exothermic Peak: ~275-325 °C [1]
Activation Energy: ~113-128 kJ/mol [1] [5] [6]		


Experimental Protocols

Synthesis of Cerous Oxalate via Precipitation

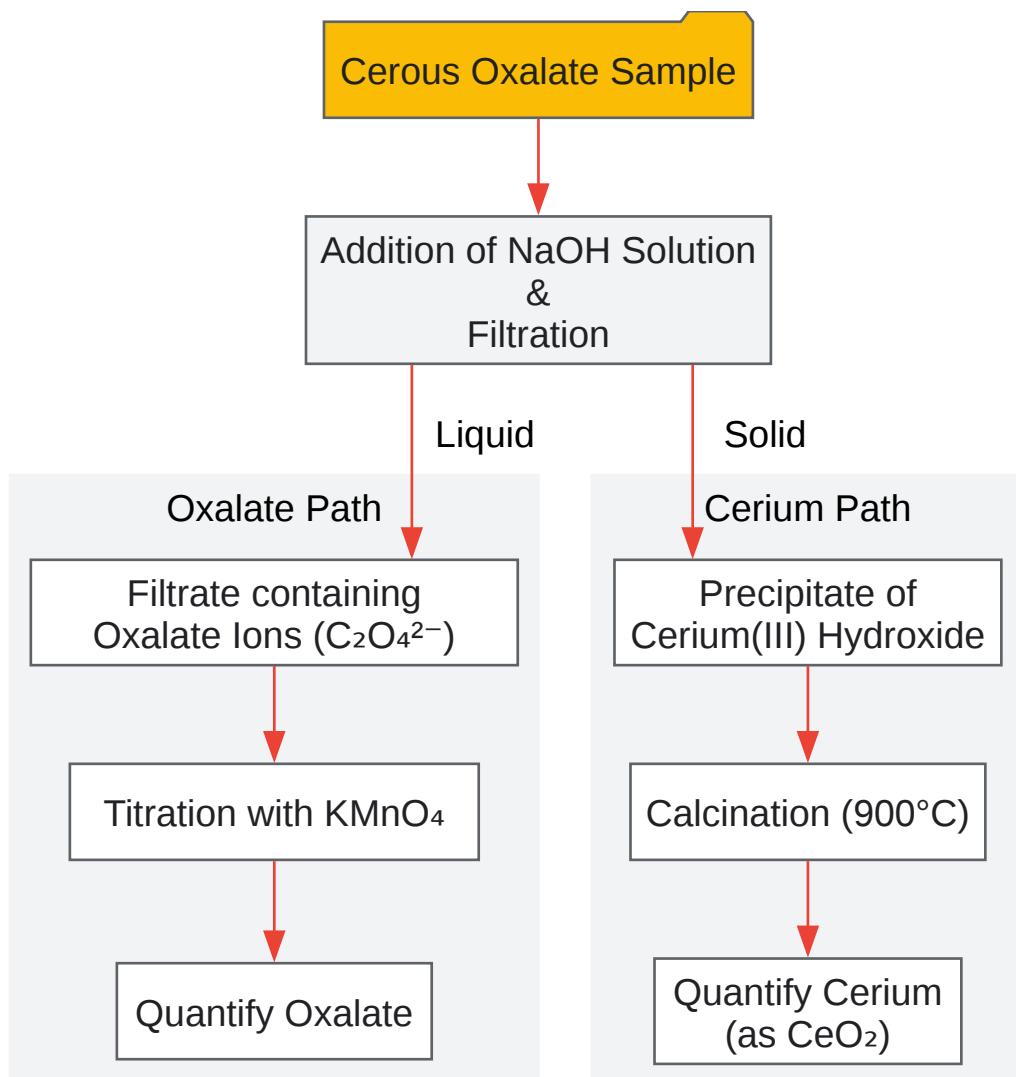
Cerous oxalate is typically synthesized by precipitation from an aqueous solution containing cerium(III) ions and oxalic acid.[4][5]

Methodology:

- Prepare Reactant Solutions:
 - Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) by dissolving the appropriate amount in deionized water.
 - Prepare a 0.1 M solution of oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) by dissolving the appropriate amount in deionized water.
- Precipitation:
 - Place the cerium(III) nitrate solution in a beaker and stir continuously with a magnetic stirrer.
 - Add the oxalic acid solution dropwise to the cerium nitrate solution. A white precipitate of cerous oxalate will form immediately.[5]
- Isolation and Purification:
 - Continue stirring for a short period to ensure complete reaction.
 - Separate the precipitate from the solution by centrifugation or filtration.
 - Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents.
- Drying:
 - Dry the purified precipitate in an oven at a low temperature (e.g., 50-80 °C) to obtain the hydrated cerous oxalate powder.[4]

[Click to download full resolution via product page](#)

Workflow for the synthesis of cerous oxalate via precipitation.

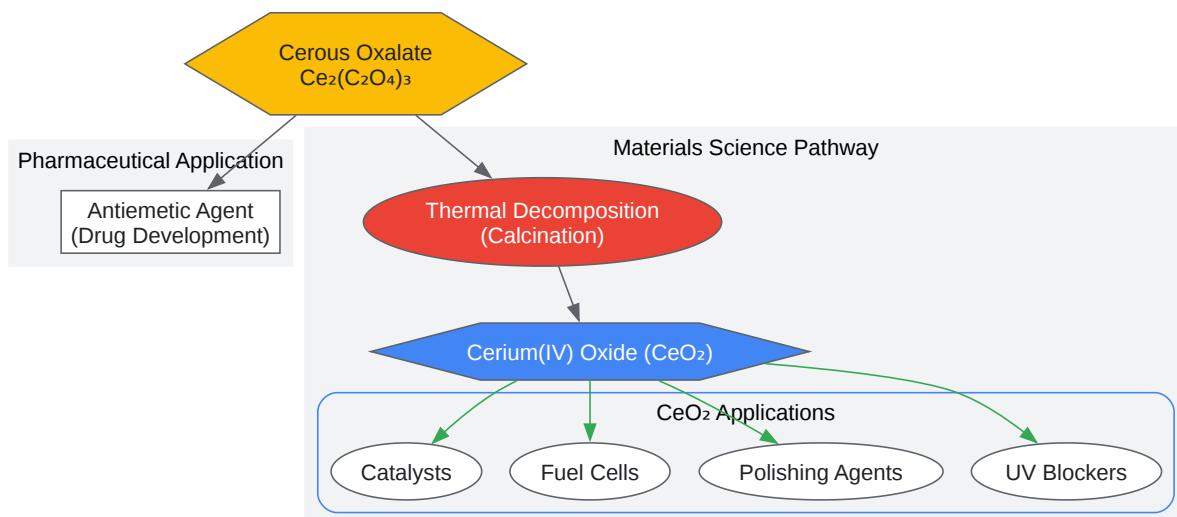

Analytical Method for Purity Determination

The composition of cerous oxalate can be determined by separating the cerium and oxalate components, followed by individual analysis.[\[17\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh a sample of the synthesized cerous oxalate.
- **Separation:**
 - Treat the sample with a hydroxide solution (e.g., NaOH). This reaction precipitates cerium(III) hydroxide $[\text{Ce}(\text{OH})_3]$ and dissolves the oxalate ions ($\text{C}_2\text{O}_4^{2-}$) into the solution.
 - Separate the solid $\text{Ce}(\text{OH})_3$ precipitate from the oxalate-containing filtrate by filtration.
- **Oxalate Analysis:**
 - The oxalate content in the filtrate can be determined by titration with a standardized potassium permanganate (KMnO_4) solution in an acidic medium.[\[17\]](#) The endpoint is indicated by a persistent pink color.
- **Cerium Analysis:**

- Wash the $\text{Ce}(\text{OH})_3$ precipitate thoroughly.
- Calcine the precipitate in a muffle furnace at high temperature (e.g., 900 °C) with good air access. This converts the hydroxide to cerium(IV) oxide (CeO_2).^[17]
- The cerium content can be calculated from the final mass of the stable CeO_2 .


[Click to download full resolution via product page](#)

Analytical workflow for the quantification of cerium and oxalate.

Key Applications

While its direct use in drug development is now limited, cerous oxalate remains a critical intermediate material for advanced technologies.

- Pharmaceuticals: Cerous oxalate has been used as an antiemetic to control vomiting.[\[3\]](#) Its mechanism is related to the local sedative action of cerium ions.
- Precursor to Cerium(IV) Oxide: This is the most significant application. The thermal decomposition of cerous oxalate provides a reliable route to produce high-purity, nanocrystalline ceria (CeO_2) with controlled morphology.[\[4\]](#)[\[5\]](#) The properties of the final ceria powder are influenced by the synthesis conditions of the oxalate precursor.[\[18\]](#)
 - Catalysis: Ceria is a crucial component in three-way catalytic converters for automotive exhaust systems due to its high oxygen storage capacity.[\[5\]](#)
 - Solid Oxide Fuel Cells (SOFCs): Doped ceria exhibits high ionic conductivity, making it a suitable solid electrolyte for lower-temperature SOFCs.[\[1\]](#)
 - Polishing Agents: Ceria nanoparticles are the industry standard for polishing glass and silicon wafers in the electronics industry.[\[5\]](#)
 - UV Absorption: Nanocrystalline ceria is used in cosmetics and coatings as a transparent UV-blocking agent.[\[5\]](#)

[Click to download full resolution via product page](#)

Key application pathways for cerous oxalate.

Safety and Handling

Cerous oxalate is considered hazardous. Oxalates are corrosive and powerful irritants, while cerium salts can affect blood coagulation and cause skin sensitivity to heat.[\[3\]](#)

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed [9]
Acute Toxicity, Dermal	H312: Harmful in contact with skin [19]
Eye Irritation	Causes serious eye irritation [2]
Target Organs	May target the kidneys and nerves upon exposure [9][20]

Precautionary Measures:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[[11](#)]
[[19](#)]
- P264: Wash hands and exposed skin thoroughly after handling.[[19](#)]
- P270: Do not eat, drink, or smoke when using this product.[[19](#)]
- Avoid dust formation and inhalation.[[11](#)] Use in a well-ventilated area.[[19](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akjournals.com [akjournals.com]
- 2. gelest.com [gelest.com]
- 3. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 4. Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide [xray.cz]
- 5. devagirijournals.com [devagirijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. Cas 139-42-4,CEROUS OXALATE | lookchem [lookchem.com]
- 9. Cerous oxalate | C6Ce2O12 | CID 165565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Cerium(III) oxalate [webbook.nist.gov]
- 13. Cas 13266-83-6,CERIUM(III) OXALATE | lookchem [lookchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]

- 15. CERIUM(III) OXALATE CAS#: 13266-83-6 [chemicalbook.com]
- 16. Cerium(III) oxalate | C6Ce2O12 | CID 86278115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemos.de [chemos.de]
- 20. Cerium(III) oxalate hydrate - Hazardous Agents | Haz-Map [haz-map.com]
- To cite this document: BenchChem. [A Technical Guide to Cerous Oxalate (Cerium(III) Oxalate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089700#chemical-formula-and-properties-of-cerous-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com